4-(2H-1,3-BENZODIOXOL-5-YL)-7-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-7-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Functionalization of the quinoline core: Introduction of the benzodioxol and dimethoxyphenyl groups can be done through Friedel-Crafts acylation or alkylation reactions.
Amide formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the quinoline core can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzodioxol and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Research may focus on its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry
The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Benzodioxole derivatives: Compounds such as piperonyl butoxide, used as a pesticide synergist.
Uniqueness
The unique combination of the benzodioxol, dimethoxyphenyl, and quinoline moieties in 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O6/c1-18-7-5-6-8-23(18)35-33(37)30-19(2)34-24-13-22(20-9-11-26(38-3)28(15-20)39-4)14-25(36)32(24)31(30)21-10-12-27-29(16-21)41-17-40-27/h5-12,15-16,22,31,34H,13-14,17H2,1-4H3,(H,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZUQODKRTDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)C6=CC(=C(C=C6)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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